4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
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Overview
Description
4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a complex organic compound that belongs to the class of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one typically involves multi-step organic reactions. One common method involves the reaction of thiouracil with hydrazonoyl chlorides under specific conditions to yield the desired triazolo[4,3-a]pyrimidinone derivatives . The reaction conditions often require careful control of temperature and pH to ensure regioselectivity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or propoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Scientific Research Applications
4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for developing inhibitors of cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the progression of the cell cycle . This inhibition can lead to apoptosis in cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another scaffold used in the development of CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A similar compound with applications in targeting adenosine receptors.
Uniqueness
4-(4-propoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is unique due to its specific structural features, such as the thioxo group and the propoxybenzyl moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H16N4O2S2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
8-[(4-propoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one |
InChI |
InChI=1S/C17H16N4O2S2/c1-2-8-23-12-5-3-11(4-6-12)10-20-15(22)14-13(7-9-25-14)21-16(20)18-19-17(21)24/h3-7,9H,2,8,10H2,1H3,(H,19,24) |
InChI Key |
AGFTVVFRFWHWJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=S |
Origin of Product |
United States |
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